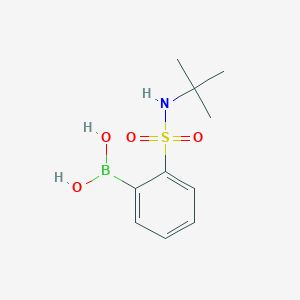

2-(Tert-butylamino)sulfonylphenylboronic acid

Numéro de catalogue B129220

Poids moléculaire: 257.12 g/mol

Clé InChI: TUEIURIZJQRMQE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US06962935B2

Procedure details

To a solution of 206.5 g (0.968 mol) of benzene-(N-t-butyl)sulfonamide in 2500 mL of THF under N2 was added 790 mL (1.98 mol) of 2.5M n-butyllithium in hexane over 35 minutes, keeping the temperature between 0-5° C. The reaction mixture was allowed to warm to 10° C., at which time a thick precipitate formed. Triisopropylborate (305 mL, 1.32 mol) was added keeping the temperature below 35° C. After 1 hour, the reaction mixture was cooled , 1N HCl (1570 mL) was added, and the mixture was stirred overnight. The mixture was extracted with 400 mL of ether three times, and the combined organic extracts were extracted with 500 mL of 1N NaOH three times. The aqueous extracts were acidified to pH 1 with 6N HCl, and then extracted with 500 mL ether three times. The combined ether extracts were dried over MgSO4, and the solvents evaporated in vacuo until the volume was 700 mL. Hexane (150 mL) was added and overnight, a white precipitate formed. The solid was collected and washed with 10% ether/hexane (250 mL), then dried in vacuo to give 216.3 g (87%) of the desired compound as white crystals. m.p. 118-119° C. 1H NMR (CDCl3) δ: 8.00 (d, 1H); 7.82 (d, 1H); 7.53 (m, 2H); 6.29 (br s, 2H); 5.13 (s, 1H); 1.18 (s, 9H).

Name

benzene (N-t-butyl)sulfonamide

Quantity

206.5 g

Type

reactant

Reaction Step One

Name

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]([NH:11][SH:12](=[O:14])=[O:13])([CH3:10])([CH3:9])[CH3:8].C([Li])CCC.C([O:23][B:24](OC(C)C)[O:25]C(C)C)(C)C.Cl>C1COCC1.CCCCCC>[C:7]([NH:11][S:12]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[B:24]([OH:25])[OH:23])(=[O:14])=[O:13])([CH3:10])([CH3:9])[CH3:8] |f:0.1|

|

Inputs

Step One

|

Name

|

benzene (N-t-butyl)sulfonamide

|

|

Quantity

|

206.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=C1.C(C)(C)(C)NS(=O)=O

|

|

Name

|

|

|

Quantity

|

790 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Two

|

Name

|

|

|

Quantity

|

305 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)OB(OC(C)C)OC(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

1570 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

10 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was stirred overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

between 0-5° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the temperature below 35° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture was cooled

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with 400 mL of ether three times

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the combined organic extracts were extracted with 500 mL of 1N NaOH three times

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 500 mL ether three times

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether extracts were dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents evaporated in vacuo until the volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Hexane (150 mL) was added and overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white precipitate formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was collected

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 10% ether/hexane (250 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)NS(=O)(=O)C1=C(C=CC=C1)B(O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 216.3 g | |

| YIELD: PERCENTYIELD | 87% | |

| YIELD: CALCULATEDPERCENTYIELD | 86.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |